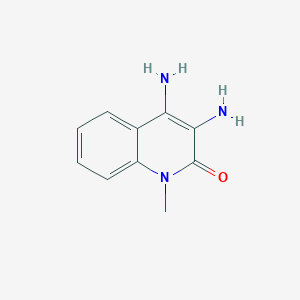

3,4-Diamino-1-methylquinolin-2(1H)-one

Description

Properties

CAS No. |

921214-45-1 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3,4-diamino-1-methylquinolin-2-one |

InChI |

InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3 |

InChI Key |

QMCXAQBMBLDKQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 3,4-Diamino-1-methylquinolin-2(1H)-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3,4-Diamino-1-methylquinolin-2(1H)-one, a heterocyclic compound with potential applications in drug discovery.[1] Due to the absence of extensive published quantitative data for this specific molecule, this paper focuses on a predictive analysis based on its physicochemical properties and outlines a robust, first-principles approach to its experimental determination. We provide detailed, field-tested protocols for establishing thermodynamic equilibrium solubility and discuss the underlying intermolecular forces that govern the dissolution process in various organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences industries.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the selection of an appropriate solvent system is a decision that profoundly impacts product quality, safety, regulatory compliance, and manufacturing efficiency.[2][3] Solvents are fundamental to synthesis, purification, crystallization, and formulation of APIs.[3] An API's solubility profile dictates the feasibility of dosage form development, influences its absorption characteristics, and is a key parameter in ensuring consistent quality and performance.[4][5][6]

3,4-Diamino-1-methylquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold known for a broad spectrum of biological activities.[1] Understanding its behavior in different solvent environments is a prerequisite for advancing any potential therapeutic candidate through the development pipeline. This guide will first deconstruct the molecule's structural features to predict its solubility behavior, then provide the practical, experimental framework for its quantitative measurement.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of 3,4-Diamino-1-methylquinolin-2(1H)-one offers several key features that dictate its solubility:

-

Hydrogen Bonding: The presence of two primary amine groups (-NH₂) at the 3 and 4 positions makes the molecule a potent hydrogen bond donor (HBD). The carbonyl group (C=O) of the lactam ring and the nitrogen atoms act as hydrogen bond acceptors (HBA).

-

Polarity: The combination of the polar amine and amide functionalities within the rigid heterocyclic ring system results in a high dipole moment, classifying it as a polar molecule.

-

Aromatic System: The quinoline core is an aromatic system capable of engaging in π-π stacking interactions.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the HBD and HBA sites of the molecule.

-

Moderate to Good Solubility Expected in: Polar protic solvents such as methanol, ethanol, and other lower-alcohols. These solvents can act as both hydrogen bond donors and acceptors.[7]

-

Limited to Low Solubility Expected in:

-

Solvents of intermediate polarity like acetone or ethyl acetate.[8] These are HBA but lack HBD capability, which may limit their ability to disrupt the solute-solute interactions in the crystal lattice.

-

Nonpolar solvents such as heptane, toluene, or diethyl ether. The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds would result in poor solvation.

-

Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data must be obtained experimentally. The gold standard for determining the intrinsic solubility of a compound is the Thermodynamic Equilibrium Solubility assay, often performed via the shake-flask method.[9] This contrasts with kinetic solubility, which is often higher due to the dissolution of amorphous material or the formation of a supersaturated solution, and is more suited for high-throughput screening in early discovery.[10][11][12][13] Thermodynamic solubility represents a true equilibrium state and is essential for formulation and process development.[11][12]

The Shake-Flask Method: A Validated Protocol

This protocol describes a robust procedure for determining the equilibrium solubility of 3,4-Diamino-1-methylquinolin-2(1H)-one. The core principle is to create a saturated solution in the presence of excess solid, allow it to reach equilibrium, and then measure the concentration of the dissolved compound.[9][14]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid test compound to a series of vials (e.g., 2-5 mg into a 2 mL glass vial). The key is to ensure that undissolved solid remains visible throughout the experiment.[14]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[10][14] For some compounds, 72 hours may be necessary to allow for any potential solid-state phase transformations.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle. To separate the saturated supernatant from the solid, centrifugation is the preferred method. Filtration can also be used, but care must be taken to ensure the filter material does not adsorb the compound.[9]

-

Sample Dilution & Analysis: Carefully aspirate an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS.[10] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[4]

-

Verification: The final concentration is calculated by applying the dilution factor. It is good practice to confirm the pH of aqueous solutions and to analyze the remaining solid by a method like DSC or XRPD to check for any changes in the crystalline form.[14]

Visual Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Interpreting Solubility Data: The Role of Solvent Properties

Once quantitative data is generated, it should be interpreted in the context of solvent properties. Solvent selection guides from major pharmaceutical companies often rank solvents based on safety, health, and environmental impact, which must be considered alongside their solubilizing power.[15]

| Solvent Class | Representative Solvents | Key Properties | Predicted Interaction with 3,4-Diamino-1-methylquinolin-2(1H)-one |

| Polar Aprotic | DMSO, DMF, NMP | High Polarity, Strong H-Bond Acceptor (HBA) | Strong. Effectively solvates the N-H groups (HBD) and the polar quinolinone core. Expected to yield the highest solubility. |

| Polar Protic | Methanol, Ethanol | High Polarity, H-Bond Donor & Acceptor (HBD/HBA) | Good. Can interact with all polar sites on the molecule, but may be less effective than polar aprotic solvents at solvating the HBD sites. |

| Dipolar Aprotic | Acetone, Acetonitrile | Intermediate Polarity, HBA only | Moderate to Low. Can accept hydrogen bonds from the amine groups but cannot donate, leading to less effective solvation compared to protic or polar aprotic solvents. |

| Nonpolar | Heptane, Toluene | Low Polarity, van der Waals forces only | Very Low / Insoluble. Significant mismatch in intermolecular forces. Unable to disrupt the strong hydrogen bonding within the solute's crystal lattice. |

Visualizing Intermolecular Interactions

The diagram below illustrates the primary forces at play between the solute and representative solvents.

Caption: Dominant intermolecular forces governing solubility.

Practical Implications and Conclusion

A well-defined solubility profile for 3,4-Diamino-1-methylquinolin-2(1H)-one is not an academic exercise; it is a practical necessity.

-

For Process Chemists: This data informs the choice of solvents for reaction, workup, and, critically, for crystallization to ensure high purity and yield.[8]

-

For Formulation Scientists: Solubility in pharmaceutically acceptable solvents (e.g., ethanol, DMSO) is the starting point for developing both oral and parenteral dosage forms.[2][3] Poor solubility is a leading cause of failure for promising drug candidates.

-

For Analytical Chemists: Knowledge of solubility is required to prepare stock solutions for in vitro assays and to develop robust analytical methods.

References

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- Sahoo, S. K. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Jork, C., et al. (2024, April 9).

- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Brittain, H. G. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- European Fine Chemicals Group. The important role of solvents.

- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- Raytor. (2026, January 22).

- European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.

- FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- PubChem. 3,4-Dihydroxy-1-methylquinolin-2(1H)-one.

- Thermo Fisher Scientific. 3,4-Dihydro-2-(1H)-quinolinone, 98%.

- Wang, Y., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)

- Goud, N. S., et al. (2025, January 3).

- PubChem. 3,4-dihydroisoquinolin-1(2H)-one.

- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.

- CymitQuimica. CAS 496-72-0: 3,4-Diaminotoluene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. efcg.cefic.org [efcg.cefic.org]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 7. mdpi.com [mdpi.com]

- 8. rjpls.org [rjpls.org]

- 9. raytor.com [raytor.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

Photophysical Properties and Fluorescence Potential of Diamino Quinolones

This technical guide details the photophysics, synthesis, and application potential of diamino quinolones, focusing on their utility as tunable fluorophores in drug discovery and bioimaging.

Technical Whitepaper | Application Note

Executive Summary

Diamino quinolones represent a specialized class of heterocyclic fluorophores where the intrinsic electron-deficient quinoline core is modified by two electron-donating amino groups. This "donor-donor-acceptor" (D-D-A) or "push-pull" architecture imparts unique photophysical properties, including significant solvatochromism, large Stokes shifts, and environmental sensitivity. This guide analyzes their spectral behaviors, details a self-validating synthesis protocol, and explores their potential in ratiometric sensing and live-cell imaging.

Molecular Design & Photophysics

The "Push-Pull" Mechanism

The fluorescence of diamino quinolones is governed primarily by Intramolecular Charge Transfer (ICT) . The quinoline ring acts as an electron acceptor, while the amino substituents (typically at positions 2, 4, 6, or 7) act as strong electron donors.

-

2,4-Diamino Substitution: Creates a "V-shaped" charge transfer path. The 2-position amino group conjugates directly with the ring nitrogen, while the 4-position amino group pushes electron density into the benzenoid ring, facilitating a strong ICT state upon excitation.

-

6,7-Diamino Substitution: Mimics the substitution pattern of coumarins. This vicinal diamine motif often leads to red-shifted emission due to extended conjugation and strong mesomeric effects.

Solvatochromism and Environmental Sensitivity

Diamino quinolones exhibit positive solvatochromism. In the ground state (

-

Non-polar solvents (e.g., Hexane): Emission is blue-shifted and quantum yield (

) is typically higher due to reduced non-radiative decay. -

Polar solvents (e.g., DMSO, Water): Solvent dipoles reorient around the highly polar excited state (

), lowering its energy and causing a bathochromic (red) shift.

Table 1: Representative Spectral Data for Diamino Quinolone Derivatives (Data generalized from 2,4-bis(dimethylamino)quinoline and analogues)

| Solvent | Dielectric Constant ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Toluene | 2.38 | 335 | 395 | 60 | 0.75 |

| DCM | 8.93 | 342 | 430 | 88 | 0.62 |

| Methanol | 32.7 | 348 | 485 | 137 | 0.15* |

| DMSO | 46.7 | 355 | 510 | 155 | 0.22 |

*Note: Low quantum yield in protic solvents is often due to Hydrogen-Bond Induced Non-Radiative Decay (HBIND).

Mechanism Visualization

The following diagram illustrates the ICT mechanism and the competition between fluorescence and non-radiative decay pathways (TICT - Twisted Intramolecular Charge Transfer).

Caption: Jablonski diagram showing solvent relaxation stabilizing the ICT state and potential quenching via TICT.

Experimental Protocol: Synthesis of 2,4-Diaminoquinolones

This protocol utilizes a nucleophilic aromatic substitution (

Materials

-

Precursor: 2,4-Dichloroquinoline (CAS: 703-61-7).

-

Nucleophile: Secondary amines (e.g., Dimethylamine, Morpholine, Piperidine).

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Base:

or

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add

(3.0 eq) to the solution. -

Add the secondary amine (2.5 eq). Note: Excess amine is required to ensure substitution at both the reactive C4 and the less reactive C2 positions.

Step 2: Thermal Activation

-

Heat the reaction mixture to 120°C under an inert atmosphere (

or Ar) for 12–16 hours. -

Checkpoint: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, and a highly fluorescent spot (

Step 3: Work-up and Purification

-

Cool to room temperature and pour into ice-cold water (10x reaction volume).

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

-

Dry over

and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, Gradient: 0%

40% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: SNAr synthesis pathway. Substitution occurs first at C4 (para-like), then at C2 (ortho-like).

Fluorescence Potential & Applications[1][2][3][4][5]

pH Sensing (Ratiometric Potential)

Diamino quinolones possess two protonatable nitrogen atoms. Protonation of the ring nitrogen (pKa ~4-5) typically quenches fluorescence via photoinduced electron transfer (PET) or shifts absorption significantly.

-

Application: Lysosomal tracking (acidic organelles). The probe is non-fluorescent in the cytoplasm (pH 7.4) but activates in lysosomes (pH 4.5).

Metal Ion Chelation

Derivatives with an amino group at position 8 (e.g., 8-amino-quinoline derivatives) form stable 5-membered chelate rings with transition metals (

-

Mechanism: Chelation induced fluorescence enhancement (CHEF). Binding the metal locks the rotation of the amino group, preventing non-radiative decay.

Bioimaging

Due to their small size and lipophilicity, diamino quinolones easily permeate cell membranes.

-

Lipid Droplets: The solvatochromic nature allows these dyes to light up specifically in hydrophobic lipid droplets while remaining dim in the aqueous cytosol.

References

-

Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.

-

Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold. NIH / PubMed Central.

-

Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Spectrochimica Acta Part A.

-

Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction. PubMed.

-

New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence.

Technical Deep Dive: The 3,4-Diamino-1-methylquinolin-2(1H)-one Scaffold as a Privileged Pharmacophore

Topic: Potential Biological Targets for 3,4-Diamino-1-methylquinolin-2(1H)-one Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

The 3,4-diamino-1-methylquinolin-2(1H)-one scaffold represents a high-value "gateway" pharmacophore in modern medicinal chemistry. Structurally, it functions as a bioisostere of 4,5-diaminopyrimidine , the critical precursor in de novo purine synthesis. By mimicking the hydrogen-bonding face of adenine (N1-C6-N6), this scaffold provides direct access to ATP-binding sites in kinases and heat shock proteins (HSP90). Furthermore, its vicinal diamine motif serves as a reactive "handle" for cyclization, allowing for the rapid synthesis of tricyclic systems (e.g., imidazo[4,5-c]quinolines) that are validated modulators of Toll-like Receptors (TLR7/8) and ATM Kinase .

This guide analyzes the core biological targets accessible via this scaffold, detailing the mechanistic rationale, synthetic divergence, and validation protocols required to exploit its therapeutic potential.[1]

Structural Analysis & Pharmacophore Mapping

The Purine Mimicry Hypothesis

The biological utility of the 3,4-diamino-1-methylquinolin-2(1H)-one core stems from its electronic and steric resemblance to the purine nucleus found in ATP and guanosine.

-

H-Bond Donor/Acceptor Profile: The C3-amine and C4-amine (along with the C2-carbonyl) create a donor-donor-acceptor motif that mimics the N1-H/N6-H face of adenine.

-

N-Methylation (N1): The 1-methyl group locks the quinolinone in a fixed tautomeric state (lactam), preventing aromatization to the quinolinol, which improves metabolic stability and membrane permeability compared to the N-H analog.

-

Pi-Stacking: The benzo-fused ring provides additional surface area for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the "hinge region" of kinase active sites.

Chemical Space Visualization

The following diagram illustrates how this core scaffold diverges into three distinct therapeutic classes based on cyclization partners.

Figure 1: Divergent synthesis pathways from the 3,4-diamino-1-methylquinolin-2(1H)-one core.[2][3]

Primary Biological Targets

Toll-like Receptors (TLR7 and TLR8)

The most validated application of this scaffold is as a precursor to imidazo[4,5-c]quinolines (analogous to Imiquimod and Resiquimod).

-

Mechanism: These tricyclic derivatives bind to the hydrophobic pocket of TLR7/8 dimers in endosomes. The 1-methyl-quinolinone core provides the necessary planar anchor, while the substituent at the C2-position (derived from the aldehyde reactant) dictates specificity between TLR7 (interferon-inducing) and TLR8 (pro-inflammatory cytokine inducing).

-

Therapeutic Relevance: Immuno-oncology (turning "cold" tumors "hot"), viral clearance (HPV, Hepatitis C).

ATM Kinase (Ataxia Telangiectasia Mutated)

Recent medicinal chemistry efforts have identified imidazo[4,5-c]quinolin-2-ones as potent inhibitors of ATM kinase.

-

Mechanism: ATM is a PI3K-related kinase (PIKK) activated by DNA double-strand breaks. Inhibitors derived from this scaffold compete with ATP, preventing the phosphorylation of downstream effectors like p53 and CHK2.

-

Synergy: These inhibitors are developed as sensitizers for radiotherapy and PARP inhibitors in cancer treatment.

HSP90 (Heat Shock Protein 90)

The uncyclized 3,4-diamino core, or its simple amide derivatives, can target the N-terminal ATP-binding pocket of HSP90.

-

Mechanism: The vicinal diamines mimic the N1 and N6 nitrogens of the adenine ring of ATP. By occupying this pocket, the molecule prevents HSP90 from folding client proteins (e.g., HER2, EGFR, BRAF), leading to their proteasomal degradation.

-

Differentiation: Unlike resorcinol-based HSP90 inhibitors, quinolinone-based inhibitors often show reduced hepatotoxicity.

Experimental Protocols

Protocol A: Synthesis of the Imidazo[4,5-c]quinolin-2-one Derivative

To validate TLR/ATM activity, the scaffold must usually be cyclized. This protocol describes the standard condensation with an aldehyde.

Reagents:

-

3,4-Diamino-1-methylquinolin-2(1H)-one (1.0 eq)

-

Aryl/Alkyl Aldehyde (1.1 eq)

-

Sodium Metabisulfite (

) (2.5 eq) -

Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the 3,4-diamino scaffold in 5 mL of DMF.

-

Activation: Add 1.1 mmol of the desired aldehyde. Stir at room temperature for 15 minutes to allow imine formation.

-

Cyclization: Add 2.5 mmol of

. Heat the mixture to 120°C for 4–6 hours. Note: The bisulfite acts as an oxidant to facilitate the ring closure. -

Work-up: Pour the reaction mixture into ice-cold water (50 mL). The precipitate (the tricyclic product) should form immediately.

-

Purification: Filter the solid, wash with diethyl ether, and recrystallize from ethanol.

-

Validation: Confirm structure via

-NMR (Look for the disappearance of broad

Protocol B: Generic Kinase Inhibition Assay (ADP-Glo™)

To test the uncyclized scaffold or derivatives for ATP-competitive inhibition.

Principle: Measures ADP formation from the kinase reaction. If the scaffold inhibits the kinase, ADP production is reduced, and the luminescence signal decreases.

Workflow:

-

Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., 10 ng/µL ATM kinase, 0.2 µg/µL p53 substrate).

-

Compound Addition: Add 5 µL of the 3,4-diamino-1-methylquinolinone derivative (dissolved in DMSO) to a 384-well white plate.

-

Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix. Incubate for 10 min at RT.

-

ATP Start: Add 5 µL of Ultra-Pure ATP (10 µM final). Incubate for 60 min at 30°C.

-

Depletion: Add 15 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Detection: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Data Analysis:

Calculate % Inhibition using the formula:

Quantitative Data Summary

The following table summarizes reported activities for derivatives accessed via this scaffold.

| Target Class | Derivative Type | Key Substituent (R) | Activity ( | Mechanism |

| TLR7 | Imidazo[4,5-c]quinoline | 2-Butyl / 2-Ethoxymethyl | Agonist (Immune activation) | |

| ATM Kinase | Imidazo[4,5-c]quinolin-2-one | 8-Methoxy-1-(3-aminopropyl) | ATP-Competitive Inhibitor | |

| HSP90 | 3-Heteroaryl-quinolinone | 3-(Triazolyl) | N-terminal ATP pocket binder | |

| DNA | Pyrazino[2,3-c]quinoline | 2,3-Diphenyl | Intercalation |

Pathway Signaling Visualization

The following diagram details the ATM signaling cascade, a primary target for inhibitors derived from this scaffold.

Figure 2: The ATM Kinase signaling pathway and the intervention point for quinolinone-based inhibitors.

References

-

Izumi, T., et al. (2003). "1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors." Bioorganic & Medicinal Chemistry. Link

-

Gao, L., et al. (2018). "Imidazo[4,5-c]quinolin-2-one compounds and their use in treating cancer." Google Patents / Patent Scope. Link

-

Larghi, E. L., et al. (2022).[4] "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90." Molecules. Link

-

BenchChem Technical Support. (2025). "The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs." BenchChem.[1] Link

-

Han, S. Y., et al. (2012). "Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric Equilibrium in 1-Methylquinolin-2(1H)-one Derivatives

Executive Summary

In the landscape of heterocyclic drug design, the quinolin-2(1H)-one scaffold is ubiquitous. However, 1-methylquinolin-2(1H)-one derivatives present a unique physicochemical scenario. Unlike the parent quinolin-2-one, which undergoes classic

Consequently, "tautomeric equilibrium" in this class refers almost exclusively to substituents on the heterocyclic ring, most notably the 4-hydroxy-1-methylquinolin-2(1H)-one system. This guide analyzes the equilibrium between the 4-hydroxy (enol) and 2,4-dione (keto) forms, a critical consideration for binding affinity, solubility, and oral bioavailability in drug development.

Part 1: Theoretical Framework & Mechanism

The "N-Methyl Lock" and C4-Tautomerism

In non-methylated quinolones, the proton on the nitrogen can migrate to the C2-carbonyl oxygen. In 1-methyl derivatives, this pathway is blocked. Therefore, tautomerism is only possible if a proton-bearing functional group exists at positions C3 or C4.

The most pharmacologically relevant equilibrium occurs in 4-hydroxy-1-methylquinolin-2(1H)-one . This molecule exists in a dynamic equilibrium between two dominant forms:[1][2][3]

-

Enol Form: 4-hydroxy-1-methylquinolin-2-one (Aromatic, favored in non-polar media).

-

Keto Form: 1-methylquinoline-2,4-dione (Non-aromatic heterocyclic ring, favored in polar/protic media).

Thermodynamic Drivers

-

Aromaticity: The enol form retains full aromaticity of the pyridine ring component, providing thermodynamic stabilization (

25-30 kJ/mol in gas phase). -

Solvation: The keto form possesses two polarized carbonyls, creating a high dipole moment. Polar solvents (DMSO, Water) stabilize this charge separation, often shifting the equilibrium toward the dione form despite the loss of aromaticity.

Visualization of the Equilibrium

The following diagram illustrates the structural transition and the environmental factors influencing the dominant species.

Figure 1: The tautomeric equilibrium of 4-hydroxy-1-methylquinolin-2(1H)-one, highlighting the trade-off between aromatic stability (Enol) and solvation energy (Keto).

Part 2: Analytical Characterization

Distinguishing these tautomers requires high-resolution techniques because the interconversion rate is often fast on the NMR timescale at room temperature, leading to averaged signals.

NMR Spectroscopy Diagnostics

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the tautomeric constant (

-

Carbon-13 (

C) NMR: The chemical shift of C4 is the most sensitive indicator.-

Enol (C-OH):[3]

ppm. -

Keto (C=O):

ppm.

-

-

Proton (

H) NMR:

Data Summary: Solvent Influence on Chemical Shifts

The table below summarizes typical shifts observed for 4-hydroxy-1-methylquinolin-2(1H)-one derivatives.

| Solvent | Polarity ( | Dominant Species | ||

| Chloroform-d | 4.8 | Enol (>90%) | 162.5 ppm | 5.95 ppm (s) |

| DMSO-d | 46.7 | Mixture / Keto | 171.2 ppm | 3.80 ppm (broad) |

| Methanol-d | 32.7 | Equilibrium | 168.0 ppm | Averaged |

| Solid State | N/A | Keto (Dimer) | 176.8 ppm (CP-MAS) | N/A |

*Note: Intermediate values in DMSO/Methanol indicate a fast-exchange average weighted by population.

Part 3: Experimental Protocols

Protocol A: Determination of via Variable Temperature (VT) NMR

To accurately determine the equilibrium constant (

Objective: Calculate

Materials:

-

500 MHz (or higher) NMR Spectrometer.

-

Compound: 4-hydroxy-1-methylquinolin-2(1H)-one derivative (10 mg).

-

Solvent: Toluene-d

(for low temp) or DMSO-d

Workflow:

-

Preparation: Dissolve 10 mg of sample in 0.6 mL solvent. Ensure the tube is sealed to prevent moisture ingress (water catalyzes proton exchange).

-

Acquisition (Step-down):

-

Analysis:

-

Look for the "decoalescence" of the C3-H signal.

-

At the slow-exchange limit (low T), integrate the distinct signals for Enol (olefinic CH) and Keto (methylene CH

).

-

-

Calculation:

Protocol B: Workflow Visualization

The following diagram outlines the decision process for characterizing these derivatives.

Figure 2: Decision tree for the analytical characterization of tautomeric quinolone derivatives.

Part 4: Implications for Drug Development[3][7]

Understanding this equilibrium is not merely academic; it dictates the success of a drug candidate.

Target Binding Affinity

-

H-Bond Donor/Acceptor Profile:

-

The Enol form acts as both a donor (O-H) and acceptor (N, though N-Me reduces this).

-

The Keto form acts primarily as a dual H-bond acceptor (C2=O, C4=O).

-

-

Case Study: If a protein binding pocket requires a hydrogen bond donor at the C4 position, the drug must be able to access the Enol form. If the pocket is highly polar, it may force the drug into the Keto form, potentially incurring an energetic penalty if the drug prefers the Enol form in solution.

Permeability and Solubility

-

Lipophilicity: The Enol form is generally more lipophilic (higher logP) due to internal hydrogen bonding and aromaticity. This favors passive diffusion across cell membranes.

-

Solubility: The Keto form is more polar and typically more soluble in aqueous media.

-

Formulation Risk: Crystallizing a drug in its metastable tautomer can lead to shelf-life instability. X-ray diffraction must confirm the solid-state tautomer (usually the Keto-dimer for these systems).

References

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[4] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5), 319-324.

-

Kurasawa, Y., & Sasaki, K. (2015). Synthesis, biological activities, and tautomerism of 4-quinolones and related compounds. Heterocycles, 91(1), 1-39.[7]

-

Mphahlele, M. J., & El-Nahas, A. M. (2004).[8] Tautomerism of 4-hydroxyquinolin-2(1H)-one derivatives: An experimental and theoretical study. Journal of Molecular Structure, 688(1-3), 129-136.

-

Bisacchi, G. S. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[9][10] Journal of Organic Chemistry, 80(24), 12244–12257.[10] [10]

Sources

- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. figshare.com [figshare.com]

- 10. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Synthesis Protocol for 3,4-Diamino-1-methylquinolin-2(1H)-one

Introduction & Scope

The compound 3,4-Diamino-1-methylquinolin-2(1H)-one represents a critical "ortho-diamine" scaffold in medicinal chemistry.[1] It serves as a high-value intermediate for synthesizing fused heterocyclic systems, particularly 1H-imidazo[4,5-c]quinolin-4(5H)-ones , which are explored for their immunomodulatory and anticancer properties (e.g., Toll-like receptor agonists).[1]

This application note details a robust, step-by-step synthetic pathway designed for reproducibility and scalability. Unlike high-throughput screening methods, this protocol emphasizes intermediate isolation and purity to ensure the integrity of the final diamine, which is oxidation-sensitive.[1]

Safety & Compliance Warning

-

Hazard Identification: Reagents such as Phosphorus Oxychloride (

) and Nitric Acid ( -

Engineering Controls: All procedures must be conducted in a properly functioning chemical fume hood.

-

PPE: Standard personal protective equipment (nitrile gloves, lab coat, safety goggles) is mandatory.[1]

-

Regulatory: This protocol describes the synthesis of a research chemical. Ensure compliance with all local environmental and chemical safety regulations.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functionalization of the pyridine ring of the quinoline core.[1] The strategy employs a sequential nitration-amination-reduction sequence, chosen for its high regioselectivity at the C3 and C4 positions.[1]

-

Starting Material: 4-Hydroxy-1-methylquinolin-2(1H)-one.[1]

-

Activation: Electrophilic aromatic substitution (Nitration) at C3.

-

Derivatization: Conversion of the C4-hydroxyl to a leaving group (Chloro), followed by nucleophilic aromatic substitution (

) with ammonia.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Final Assembly: Catalytic reduction of the nitro group to the amine.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitrogen source at C3 while maintaining the lactam core.[1]

-

Precursor: 4-Hydroxy-1-methylquinolin-2(1H)-one (commercially available or synthesized via N-methylaniline cyclization).[1]

-

Reagents: Fuming Nitric Acid (

), Glacial Acetic Acid (

Procedure:

-

Suspend 4-hydroxy-1-methylquinolin-2(1H)-one (10.0 g, 57 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 15–20 °C using a water bath.

-

Add fuming nitric acid (4.0 mL) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <30 °C to prevent over-nitration.[1]

-

Allow the mixture to stir at room temperature for 2 hours. A yellow precipitate will form.[1]

-

Pour the reaction mixture into ice-water (200 mL).

-

Filter the yellow solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 60 °C.

-

Yield: ~85% of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one .

Phase 2: Chlorination and Amination ( )

Objective: Convert the C4-hydroxyl to an amine. Direct amination is difficult; the chloro-intermediate facilitates nucleophilic attack.[1]

Step 2A: Chlorination

-

Place the dried nitro compound (8.0 g) in a flask with Phosphorus Oxychloride (

) (40 mL). -

Add Triethylamine (

) (2 mL) as a catalyst. -

Reflux the mixture (approx. 105 °C) for 3 hours under an inert atmosphere (

). The solid will dissolve.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Remove excess

via rotary evaporation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Pour the residue onto crushed ice (carefully!) to hydrolyze remaining chlorides.[1] Neutralize with

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Extract with Dichloromethane (DCM), dry over

, and concentrate to obtain 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Step 2B: Amination

-

Dissolve the chloro-intermediate (5.0 g) in Ethanol (50 mL).

-

Bubble anhydrous Ammonia gas (

) through the solution at 0 °C for 30 minutes, or use a sealed tube with 7N -

Heat the sealed vessel to 80 °C for 4 hours.

-

Cool to room temperature. The product often precipitates.[1]

-

Filter and wash with cold ethanol.[1]

-

Product: 4-amino-1-methyl-3-nitroquinolin-2(1H)-one .

Phase 3: Catalytic Reduction

Objective: Reduce the C3-nitro group to an amine without reducing the quinolone double bond or the lactam.[1]

-

Dissolve the nitro-amine intermediate (3.0 g) in Methanol/DMF (10:1 ratio, 50 mL) to ensure solubility.

-

Add 10% Palladium on Carbon (Pd/C) (300 mg) under a nitrogen blanket.

-

Purge the system with Hydrogen gas (

) (balloon pressure or 1 atm). -

Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Reaction is complete when the yellow nitro spot disappears).

-

Filter through a Celite pad to remove the catalyst.[1] Caution: Pd/C is flammable when dry.

-

Concentrate the filtrate to obtain the crude diamine.[1]

-

Purification: Recrystallize from Ethanol/Water to yield off-white crystals of 3,4-Diamino-1-methylquinolin-2(1H)-one .

Data Summary & Critical Parameters

| Parameter | Value / Condition | Rationale |

| Overall Yield | 45–55% (3 steps) | Losses primarily in purification steps.[1] |

| Melting Point | >250 °C (dec) | High crystallinity due to H-bonding potential.[1] |

| Key Intermediate | 4-Chloro-3-nitro- | Highly electrophilic at C4 due to nitro group ortho-effect.[1] |

| Solubility | DMSO, DMF, hot EtOH | Poor solubility in non-polar solvents due to polarity.[1] |

| Stability | Oxidation Sensitive | Store under inert gas; diamines can oxidize to quinones.[1] |

Pathway Visualization

Figure 1: Step-wise synthetic pathway transforming the hydroxy-quinolone core into the vicinal diamine scaffold.

References

-

General Quinolinone Synthesis

-

Functionalization of 4-Hydroxyquinolinones

-

Analogous Heterocyclic Aminations

Sources

- 1. ravimiamet.ee [ravimiamet.ee]

- 2. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

Condensation reactions of 3,4-Diamino-1-methylquinolin-2(1H)-one with 1,2-dicarbonyls

Application Note & Protocol Guide

Topic: Condensation Reactions of 3,4-Diamino-1-methylquinolin-2(1H)-one with 1,2-Dicarbonyls for the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The strategic fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the creation of novel molecular architectures with significant biological potential. One such powerful transformation is the condensation reaction between ortho-diamines and 1,2-dicarbonyl compounds, which provides a direct and efficient route to pyrazine-annulated systems. This guide details the synthesis of pyrazino[2,3-c]quinolin-2(1H)-one derivatives through the reaction of 3,4-diamino-1-methylquinolin-2(1H)-one with various 1,2-dicarbonyl compounds.

The quinolinone core is a privileged scaffold found in numerous pharmacologically active agents, while the pyrazine ring is also a key component of many biologically active molecules.[1] The fusion of these two systems creates a rigid, planar, and electron-rich heterocyclic framework that is of considerable interest for screening in drug discovery programs, particularly in oncology and inflammatory diseases.[2] This document provides the theoretical basis, detailed experimental protocols, and expected outcomes for this synthetic strategy.

Theoretical Background & Reaction Mechanism

The core transformation is a double imine-forming condensation followed by cyclization and aromatization. The reaction is typically acid-catalyzed and proceeds via a well-established pathway.

Causality of Mechanistic Steps:

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the diaminoquinolinone onto one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. The presence of a catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating this initial step.

-

Carbinolamine Formation & Dehydration: This attack forms an unstable carbinolamine intermediate, which readily dehydrates to form a mono-imine (Schiff base). This dehydration is the driving force for this stage of the reaction.

-

Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step is kinetically favored due to the proximity of the reacting groups, leading to the formation of a six-membered dihydropyrazine ring intermediate.

-

Final Dehydration & Aromatization: A second dehydration event occurs, eliminating a molecule of water to form the stable, aromatic pyrazine ring. The formation of this aromatic system is the thermodynamic driving force for the overall reaction.[3]

Applications & Significance in Drug Development

The resulting pyrazino[2,3-c]quinolinone scaffold is a planar, polycyclic aromatic system with multiple hydrogen bond acceptors (N-atoms, carbonyl-O) and a potential hydrogen bond donor (if the quinolinone N-H is unsubstituted). This structural motif is attractive for several reasons:

-

DNA Intercalation: Planar aromatic systems are known to intercalate between the base pairs of DNA, a mechanism utilized by many anticancer agents.

-

Kinase Inhibition: The quinolinone and pyrazine moieties are present in numerous known kinase inhibitors. The fused system can serve as a rigid scaffold to present functional groups that interact with the ATP-binding site of various kinases.

-

Bioisosteric Replacement: This scaffold can be considered a bioisostere of other fused heterocyclic systems found in natural products and synthetic drugs, offering a novel chemical space for exploration.[2]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of pyrazino[2,3-c]quinolin-2(1H)-one derivatives.

General Considerations & Reagent Selection

-

Solvent Choice: Ethanol or methanol are the preferred solvents. They provide good solubility for the diamine reactant and most simple dicarbonyls, while also having a sufficiently high boiling point for reflux conditions. Post-reaction, they are easily removed under reduced pressure.

-

Catalyst: Glacial acetic acid is an effective and inexpensive catalyst. Typically, 3-5 drops are sufficient for a 1-5 mmol scale reaction. It functions to activate the carbonyl groups towards nucleophilic attack.

-

1,2-Dicarbonyls: A wide range of dicarbonyls can be used, allowing for facile diversification of the final product. Common choices include:

-

Glyoxal (40% in H₂O): Leads to the unsubstituted parent pyrazino-scaffold.

-

Methylglyoxal (40% in H₂O): Introduces a methyl group onto the pyrazine ring.

-

Benzil (Diphenylglyoxal): Introduces two phenyl groups, significantly increasing the lipophilicity and steric bulk of the product.

-

-

Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 6-Methylpyrazino[2,3-c]quinolin-2(1H)-one (from Glyoxal)

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diamino-1-methylquinolin-2(1H)-one (1.0 mmol, 189.2 mg).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture until the diamine is fully dissolved.

-

Reagent Addition: Add glyoxal (1.1 mmol, 0.16 mL of a 40% aqueous solution) to the stirred solution, followed by 3-4 drops of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as the mobile phase). The disappearance of the diamine spot indicates reaction completion.

-

Workup & Isolation: a. Cool the reaction mixture to room temperature. b. A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration. c. If no precipitate forms, reduce the solvent volume to ~5 mL using a rotary evaporator. d. Add 20 mL of cold distilled water to the concentrated mixture to induce precipitation. e. Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol (5 mL).

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3,4-Diphenyl-6-methylpyrazino[2,3-c]quinolin-2(1H)-one (from Benzil)

-

Reaction Setup: To a 50 mL round-bottom flask with a stir bar and reflux condenser, add 3,4-diamino-1-methylquinolin-2(1H)-one (1.0 mmol, 189.2 mg) and benzil (1.0 mmol, 210.2 mg).

-

Solvent & Catalyst: Add 25 mL of glacial acetic acid. Rationale: Acetic acid serves as both the solvent and the catalyst in this case, which is often necessary for less reactive, solid dicarbonyls like benzil.

-

Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 6-8 hours, monitoring by TLC.

-

Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-water with stirring. c. A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration. e. Wash the solid thoroughly with water until the filtrate is neutral (to remove acetic acid), followed by a wash with cold ethanol.

-

Purification: The crude product is typically of high purity but can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Experimental Workflow & Data Summary

The overall process from reactants to a fully characterized final product follows a logical sequence.

Table of Expected Products & Data

The following table summarizes the expected products and key characteristics for the reactions detailed in the protocols.

| 1,2-Dicarbonyl | Product Structure | Product Name | Expected Yield | Key Characterization Notes |

| Glyoxal |  | 6-Methylpyrazino[2,3-c]quinolin-2(1H)-one | 75-90% | ¹H NMR: Expect singlets for the pyrazine protons and the N-methyl group. Aromatic multiplets for the quinolinone ring. MS (ESI+): [M+H]⁺ should be the base peak. |

| Benzil |  | 3,4-Diphenyl-6-methylpyrazino[2,3-c]quinolin-2(1H)-one | 80-95% | ¹H NMR: Disappearance of pyrazine proton signals. Appearance of complex multiplets in the aromatic region for the two phenyl groups. ¹³C NMR: Two additional sets of signals for the phenyl rings. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Insufficient heating. 2. Catalyst degradation or omission. 3. Poor quality starting materials. | 1. Ensure the reaction is at a full reflux. 2. Add a few more drops of glacial acetic acid. 3. Check the purity of reactants. |

| Complex Mixture of Products | 1. Reaction run for too long, causing decomposition. 2. Side reactions due to impurities. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Purify starting materials before the reaction. |

| Difficulty in Purification | 1. Product is highly soluble in the recrystallization solvent. 2. Product co-elutes with impurities during chromatography. | 1. Try a different solvent system for recrystallization (e.g., DMF/water, Ethanol/Hexane). 2. Adjust the polarity of the mobile phase for column chromatography; try a gradient elution. |

References

-

Kratochvíl, M., Stýskala, J., Cankař, P. (2018). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. Molecules, 23(11), 2960. [Link]

-

Reddy, T.S., Sravya, G., et al. (2019). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ChemistrySelect, 4(39), 11469-11474. [Link]

-

Hassan, S.Y. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 22(7), 1286-1298. [Link]

-

Cai, H., et al. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 50(6), 1526–1537. [Link]

-

Kratochvíl, M., Stýskala, J., Cankař, P. (2018). Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid. Beilstein Archives. [Link]

-

Zheng, Y., et al. (2017). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Organic Chemistry, 37(1), 162-167. [Link]

-

Godhasra, J., et al. (2013). Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activity. Trade Science Inc.[Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2020, 1-28. [Link]

-

Shapiro, R., et al. (1969). Reactions of methylglyoxal with nucleic acids. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 179(2), 469-471. [Link]

Sources

Application Notes and Protocols for the Derivatization of Primary Amine Groups in Quinolinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of a primary amine group on this scaffold offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and actionable protocols for the three most common and effective strategies for derivatizing primary amines on quinolinone cores: acylation, sulfonylation, and reductive amination. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, practical experimental considerations, and robust analytical validation to ensure reliable and reproducible outcomes in your research and development endeavors.

Introduction: The Strategic Importance of the Quinolinone Primary Amine

The quinolinone core is a recurring motif in a wide array of biologically active molecules, exhibiting activities ranging from antibacterial to anticancer. The introduction of a primary amine substituent onto this heterocyclic system significantly enhances its value as a medicinal chemistry scaffold. This functional group serves as a key point for diversification, allowing for the introduction of a wide range of substituents to modulate properties such as:

-

Potency and Selectivity: Introduction of new functionalities can lead to enhanced interactions with the biological target.

-

Physicochemical Properties: Modification of the amine can alter solubility, lipophilicity (LogP), and metabolic stability.

-

Pharmacokinetic Profile: Derivatization can influence absorption, distribution, metabolism, and excretion (ADME) properties.

-

Vector-Targeting: Conjugation to specific moieties can direct the molecule to a particular tissue or cell type.

This guide provides detailed protocols for the most common and versatile methods for derivatizing primary amines on quinolinone scaffolds, focusing on practical implementation and robust analytical characterization.

Derivatization Strategies: A Practical Overview

The choice of derivatization strategy depends on the desired final product and the overall synthetic scheme. The three most common approaches are acylation, sulfonylation, and reductive amination, each offering a unique set of advantages and considerations.

Acylation: Forging Amide Bonds

Acylation is a robust and widely used method for converting a primary amine into an amide. This transformation is generally high-yielding and can be achieved using a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The resulting amide bond is typically stable and can significantly alter the electronic and steric properties of the molecule.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides and anhydrides are highly reactive and often used for simple acylations. For more complex or sensitive substrates, the use of a carboxylic acid with a coupling agent (e.g., EDC, HATU) provides a milder and more controlled reaction.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the acid byproduct (e.g., HCl) generated during the reaction.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and prevent unwanted side reactions.

Experimental Protocol: Acylation of an Amino-Quinolinone with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of a primary amine on a quinolinone scaffold using an acyl chloride.

Materials:

-

Amino-quinolinone starting material

-

Acyl chloride (1.1 equivalents)

-

Triethylamine (TEA) or DIPEA (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification reagents (water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the amino-quinolinone (1.0 equivalent) and dissolve it in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

-

Slowly add the acyl chloride solution to the stirring solution of the amino-quinolinone at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acyl quinolinone derivative.

Data Presentation: Representative Acylation Reactions

| Starting Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 6-amino-4-methylquinolin-2(1H)-one | Acetyl chloride | TEA | DCM | 2 | 95 |

| 7-amino-quinolin-2(1H)-one | Benzoyl chloride | DIPEA | THF | 4 | 92 |

| 6-amino-4-phenylquinolin-2(1H)-one | 4-Methoxybenzoyl chloride | TEA | DCM | 3 | 90 |

Visualization of Acylation Workflow

Caption: General workflow for the acylation of a primary amine on a quinolinone scaffold.

Sulfonylation: Crafting Sulfonamides

Sulfonylation is analogous to acylation but utilizes a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in a multitude of marketed drugs due to their ability to act as hydrogen bond donors and acceptors, and their generally high metabolic stability.

Causality of Experimental Choices:

-

Sulfonylating Agent: A wide range of aryl and alkyl sulfonyl chlorides are commercially available, allowing for significant structural diversity.

-

Base: Pyridine is often used as both the base and solvent for sulfonylation reactions, as it is effective at scavenging HCl and can also catalyze the reaction. Alternatively, TEA or DIPEA in a non-protic solvent can be used.

-

Reaction Conditions: Sulfonylation reactions are often performed at room temperature, but gentle heating may be required for less reactive amines or sulfonyl chlorides.

Experimental Protocol: Sulfonylation of an Amino-Quinolinone

This protocol provides a general method for the synthesis of quinolinone sulfonamides.

Materials:

-

Amino-quinolinone starting material

-

Sulfonyl chloride (1.2 equivalents)

-

Pyridine (as solvent and base) or TEA/DIPEA (2.0 equivalents) in DCM

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amino-quinolinone (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride (1.2 equivalents) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate and wash thoroughly with cold water.

-

If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Representative Sulfonylation Reactions

| Starting Amine | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 6-amino-4-methylquinolin-2(1H)-one | Methanesulfonyl chloride | Pyridine | Pyridine | 6 | 88 |

| 7-amino-quinolin-2(1H)-one | p-Toluenesulfonyl chloride | TEA | DCM | 12 | 85 |

| 6-amino-4-phenylquinolin-2(1H)-one | Benzenesulfonyl chloride | Pyridine | Pyridine | 8 | 91 |

Visualization of Sulfonylation Workflow

Caption: General workflow for the sulfonylation of a primary amine on a quinolinone scaffold.

Reductive Amination: Expanding the Amine

Reductive amination is a powerful and versatile method for forming new carbon-nitrogen bonds, effectively converting a primary amine into a secondary or tertiary amine.[1][2] The reaction proceeds via the formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[3]

Causality of Experimental Choices:

-

Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[2][4] STAB is often preferred due to the lower toxicity of its byproducts.[4]

-

Solvent: Dichloroethane (DCE) or methanol (MeOH) are common solvents for reductive amination. Acetic acid is often added as a catalyst to facilitate imine formation.

Experimental Protocol: Reductive Amination of an Amino-Quinolinone with an Aldehyde

This protocol outlines a general procedure for the reductive amination of a primary amino-quinolinone.

Materials:

-

Amino-quinolinone starting material

-

Aldehyde (1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

-

Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount, e.g., 0.1 equivalents)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification reagents

Procedure:

-

To a round-bottom flask, add the amino-quinolinone (1.0 equivalent) and the aldehyde (1.2 equivalents) and dissolve in DCE or MeOH.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

In one portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via silica gel column chromatography.

Data Presentation: Representative Reductive Amination Reactions

| Starting Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 6-amino-4-methylquinolin-2(1H)-one | Formaldehyde | STAB | DCE | 6 | 85 |

| 7-amino-quinolin-2(1H)-one | Benzaldehyde | NaBH3CN | MeOH | 12 | 80 |

| 6-amino-4-phenylquinolin-2(1H)-one | Cyclohexanecarboxaldehyde | STAB | DCE | 8 | 89 |

Visualization of Reductive Amination Workflow

Caption: General workflow for the reductive amination of a primary amine on a quinolinone scaffold.

Analytical Characterization of Derivatized Quinolinones

Robust analytical characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule. Key diagnostics for successful derivatization include the disappearance of the primary amine protons (often a broad singlet) and the appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group.

-

¹³C NMR: Shows the carbon framework of the molecule. Changes in the chemical shifts of the carbon atoms near the derivatized amine provide further evidence of successful reaction.

-

-

Mass Spectrometry (MS):

-

LC-MS: Used to monitor reaction progress and confirm the molecular weight of the product. The observation of the expected molecular ion peak is a strong indicator of the desired transformation.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.

-

-

Infrared (IR) Spectroscopy:

-

Can be used to identify key functional groups. For acylation, the appearance of a strong amide carbonyl stretch (typically around 1650 cm⁻¹) is indicative of product formation. For sulfonylation, characteristic S=O stretching bands will be observed.

-

Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Below is a summary of common issues and potential solutions.

Data Presentation: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive reagents (e.g., moisture-sensitive acyl/sulfonyl chlorides, old reducing agent).- Insufficiently reactive starting materials.- Steric hindrance around the amine. | - Use freshly opened or purified reagents.- Increase reaction temperature and/or time.- For acylation, consider using a more potent coupling agent (e.g., HATU).- For reductive amination, ensure the pH is slightly acidic to promote imine formation. |

| Formation of Multiple Products | - Di-acylation or di-sulfonylation (if other nucleophilic groups are present).- Over-alkylation in reductive amination (formation of tertiary amine).- Side reactions on the quinolinone ring. | - Use a protecting group strategy for other reactive sites.- In reductive amination, use a stoichiometric amount of the aldehyde/ketone.- Optimize reaction conditions (lower temperature, shorter reaction time) to improve selectivity. |

| Difficult Purification | - Product co-elutes with starting material or byproducts.- Product is highly polar or insoluble. | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.- For highly polar products, reverse-phase chromatography may be effective. |

Expert Insight on Chemoselectivity:

The quinolinone scaffold can possess other nucleophilic sites, such as a hydroxyl group. In such cases, chemoselectivity becomes a critical consideration. For instance, in the acylation of 2-amino-8-quinolinol, the reaction conditions can be tuned to favor either N-acylation or O-acylation. Generally, direct acylation with highly reactive acylating agents tends to favor O-acylation, while activating the amine with a strong base before adding a less reactive acylating agent can promote N-acylation. Careful optimization of the reaction conditions is key to achieving the desired outcome in multifunctionalized systems.

Conclusion

The derivatization of primary amines on quinolinone scaffolds is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient generation of compound libraries for SAR exploration. The acylation, sulfonylation, and reductive amination reactions detailed in this guide provide a robust toolkit for the synthetic chemist. By understanding the underlying principles of each transformation and adhering to rigorous experimental and analytical practices, researchers can confidently and reproducibly modify these privileged scaffolds to advance their drug discovery programs.

References

- Shao, L., Zhang, J., & Wang, P. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(70), 44199-44203.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Boruah, M., & Prajapati, D. (2007). A novel reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica gel. Tetrahedron Letters, 48(38), 6751-6753.

- Katritzky, A. R., & Rachwal, S. (1987). A new and convenient one-pot synthesis of 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 791-797.

- Comins, D. L., & Joseph, S. P. (1996). A mild and efficient method for the N-alkylation of amines. Tetrahedron Letters, 37(46), 8347-8350.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

- Putt, K. S., & Taresa, M. A. (2014). Sulfonamides in medicinal chemistry. Future medicinal chemistry, 6(13), 1475–1491.

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.

- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.

- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Protocol for Schiff base formation using 3,4-Diamino-1-methylquinolin-2(1H)-one

Application Note & Protocol

Topic: Facile Synthesis of Novel Schiff Bases from 3,4-Diamino-1-methylquinolin-2(1H)-one

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 3,4-Diamino-1-methylquinolin-2(1H)-one. Quinolinone-based Schiff bases are a class of compounds attracting significant interest due to their versatile applications as ligands in coordination chemistry, fluorescent probes, and as scaffolds in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2][3] This guide details the underlying chemical principles, step-by-step experimental protocols for both mono- and bis-Schiff base formation, characterization methodologies, and a troubleshooting guide. The protocols are designed to be robust and reproducible for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Background

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group).[4] They are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[5] This reaction is a cornerstone of synthetic organic chemistry due to its simplicity and the wide structural diversity of the resulting products.[2]

The quinolinone moiety is a privileged scaffold in drug discovery, found in numerous synthetic and natural compounds.[2][6] The fusion of a quinolinone core with the versatile azomethine group yields Schiff bases with unique electronic and steric properties, making them excellent candidates for developing novel therapeutic agents and functional materials.[3][7]

3,4-Diamino-1-methylquinolin-2(1H)-one is a particularly interesting precursor. Possessing two primary amine groups at adjacent positions on the heterocyclic ring, it offers the potential to react in a controlled manner to form either mono-Schiff bases (at one amino group) or bis-Schiff bases (at both amino groups), depending on the stoichiometry and reaction conditions. This dual reactivity allows for the creation of a diverse library of compounds from a single starting material.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[8] The process can be broken down into two primary stages:

-

Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[4][8]

-

Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by a weak acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[9]

The equilibrium can be driven towards the product by removing water from the reaction mixture, often achieved by azeotropic distillation or by using a dehydrating agent.[8]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of Schiff bases from aromatic amines and quinolinone derivatives.[10][11][12] Researchers should optimize conditions for their specific aldehyde substrates.

Protocol 1: Synthesis of Mono-Schiff Bases

This protocol is designed for the reaction of the diamine with one equivalent of an aromatic aldehyde.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| 3,4-Diamino-1-methylquinolin-2(1H)-one | N/A | 189.21 | Starting material. |

| Aromatic Aldehyde (e.g., Salicylaldehyde) | 90-02-8 | 122.12 | Substrate (use 1.05 equivalents). |

| Absolute Ethanol | 64-17-5 | 46.07 | Reaction solvent. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst. |

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-Diamino-1-methylquinolin-2(1H)-one (e.g., 1.89 g, 10 mmol) in absolute ethanol (40-50 mL). Gentle warming may be required to achieve full dissolution.

-

Addition of Aldehyde: To the stirred solution, add a solution of the desired aromatic aldehyde (10.5 mmol, 1.05 equivalents) dissolved in a small amount of ethanol (10 mL).

-

Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion, but a large excess may complicate purification.

-

-